![molecular formula C13H12N2O4S B5695965 3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5695965.png)
3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{[(pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid, commonly known as PMSBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PMSBA is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action and biochemical and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
PMSBA has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and catalysis. In medicinal chemistry, PMSBA has been shown to exhibit anticancer, antiviral, and antibacterial activities. PMSBA has also been used as a ligand for the development of metal-organic frameworks (MOFs) and as a catalyst for the synthesis of various organic compounds.
Wirkmechanismus
The mechanism of action of PMSBA is not fully understood. However, it is believed that PMSBA exerts its biological activity by inhibiting the activity of enzymes that are involved in various cellular processes. For example, PMSBA has been shown to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of pH in various tissues.
Biochemical and Physiological Effects:
PMSBA has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that PMSBA exhibits anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. PMSBA has also been shown to inhibit the replication of various viruses, including HIV-1 and HCV. In addition, PMSBA has been shown to exhibit antibacterial activity against various bacteria, including Escherichia coli and Staphylococcus aureus.
Vorteile Und Einschränkungen Für Laborexperimente
PMSBA has several advantages for lab experiments, including its high purity and stability. However, PMSBA is also known to be highly insoluble in water, which can limit its solubility in various biological assays. In addition, PMSBA is known to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on PMSBA. One potential direction is the development of PMSBA-based MOFs for various applications, including gas storage and separation. Another potential direction is the development of PMSBA-based prodrugs for the treatment of various diseases, including cancer and viral infections. Furthermore, the mechanism of action of PMSBA and its effects on various cellular processes need to be further elucidated to fully understand its potential applications.
Synthesemethoden
PMSBA can be synthesized using various methods, including the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonyl chloride in the presence of a base and a solvent. The resulting product is then purified using column chromatography to obtain PMSBA with high purity. Other methods, such as the reaction of 4-pyridinemethanol with 3-aminobenzenesulfonamide, have also been reported.
Eigenschaften
IUPAC Name |
3-(pyridin-4-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O4S/c16-13(17)11-2-1-3-12(8-11)20(18,19)15-9-10-4-6-14-7-5-10/h1-8,15H,9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIBPXOJMSQWGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NCC2=CC=NC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Pyridin-4-ylmethyl)amino]sulfonyl}benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



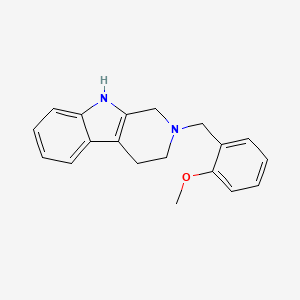
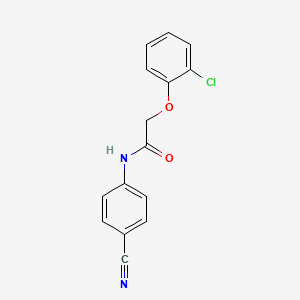
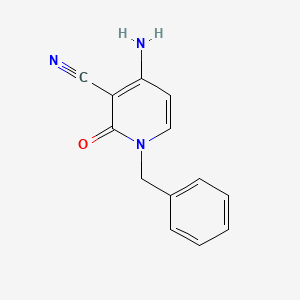
![benzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B5695921.png)
![N-[2-(4-fluorophenyl)ethyl]-3-phenylacrylamide](/img/structure/B5695940.png)
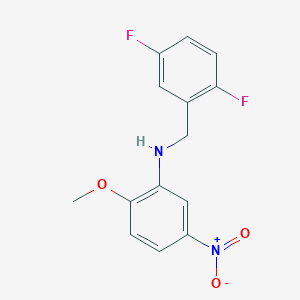
![4-methoxy-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5695971.png)

![4-methyl-3-(2-oxopropoxy)-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5696002.png)
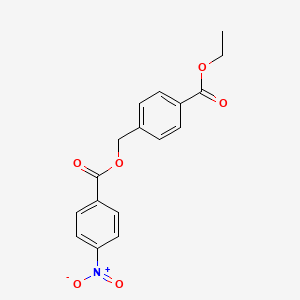
![7-(4-methoxyphenyl)-2,8,9-trimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5696015.png)
